Synthetic Utility: 1-Methoxyisoquinoline-6-carboxylic Acid as a Critical Precursor to Clinical Candidate PF-06650833
Unlike its positional isomers, the 1-methoxyisoquinoline-6-carboxylic acid scaffold is a validated and essential synthetic intermediate for the production of PF-06650833, a potent and selective clinical-stage Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitor [1]. PF-06650833 demonstrates an IC50 of 0.2 nM in a cellular assay, making the precise structure of this precursor a critical factor in drug development programs targeting IRAK4 . Its isomers (e.g., 1-methoxyisoquinoline-3-carboxylic acid) do not possess this demonstrated synthetic utility for producing a clinical candidate.
| Evidence Dimension | Validated use as a direct precursor to a clinical candidate |
|---|---|
| Target Compound Data | 1-methoxyisoquinoline-6-carboxylic acid is a key intermediate in the synthesis of PF-06650833. |
| Comparator Or Baseline | Positional isomers (e.g., 1-methoxyisoquinoline-3-carboxylic acid, 6-methoxyisoquinoline-1-carboxylic acid) lack documented utility as precursors to PF-06650833 or other clinical-stage candidates. |
| Quantified Difference | Exclusive pathway: Only the 6-carboxylic acid substitution pattern leads to the correct 7-methoxyisoquinoline-6-carboxamide core required for PF-06650833. |
| Conditions | Validated in published medicinal chemistry synthesis of clinical candidate PF-06650833. |
Why This Matters
This direct, documented utility in the synthesis of a high-value clinical candidate provides a clear and unique reason for procurement over any other isoquinoline analog.
- [1] Lee, K.L., et al. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. J. Med. Chem. 2017, 60, 13, 5521-5542. View Source
